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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

Introduction

Padsevonil (UCB0942) is a novel investigational antiepileptic drug (AED) candidate designed
with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1]
[2][3] It was rationally designed to exhibit high affinity for all three isoforms of the synaptic
vesicle glycoprotein 2 (SV2A, SV2B, and SV2C) and low-to-moderate affinity for the
benzodiazepine (BZD) site on the GABAA receptor, where it acts as a partial agonist.[1][4][5][6]
This distinct pharmacological profile was intended to offer a synergistic antiseizure effect.[7]
These application notes provide a detailed protocol for conducting in vitro radioligand binding
assays to characterize the binding of Padsevonil to its molecular targets.

Principle

The in vitro binding of Padsevonil to SV2 isoforms and the GABAA benzodiazepine site is
guantified using radioligand binding assays. These assays measure the displacement of a
radiolabeled ligand by the test compound (Padsevonil) from its target receptor. The affinity of
Padsevonil is determined by its ability to compete with the radioligand for binding sites on
recombinant proteins or native tissue preparations.

Data Presentation
Table 1: Binding Affinity of Padsevonil for Human SV2
Isoforms

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609823?utm_src=pdf-interest
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31619465/
https://pubmed.ncbi.nlm.nih.gov/31619464/
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pubmed.ncbi.nlm.nih.gov/31619465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://aesnet.org/abstractslisting/padsevonil-binds-to-synaptic-vesicle-protein-2-a--b--and-c-isoforms-and-to-the-benzodiazepine-site-on-the-gaba-a-receptor
https://trial.medpath.com/drug/report/3944cfacf367a581
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Compound Target pKi
Padsevonil SV2A 8.5[1]
SV2B 7.9[1]

svac 8.5[1]

Levetiracetam SV2A 5.2[1]
Brivaracetam SV2A 6.6[1]

Table 2: Binding Affinity of Padsevonil for the GABAA
E - i ine Si

Compound pIC50 pKi

Padsevonil <6.1[1] 6.4[5]

Table 3: Dissociation Kinetics of Padsevonil from

Human SV2A at 37°C
Compound Dissociation t1/2 (minutes)
Padsevonil 30[1]
Levetiracetam <0.5[1]
Brivaracetam <0.5[1]

Experimental Protocols
Radioligand Binding Assay for SV2A, SV2B, and SV2C

This protocol is adapted from methodologies described by Gillard M et al. (Eur J Pharmacol
2011;664:36—44) and Wood MD and Gillard M (2017).[8]

Materials:

e Radioligand: [3H]Padsevonil ([3H]PSL)
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o Target: Membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or
SV2C proteins.[8]

e Test Compound: Padsevonil
o Reference Compounds: Levetiracetam, Brivaracetam
» Assay Buffer: Tris-HCI buffer (pH 7.4)

» Non-specific Binding Control: High concentration of a non-radiolabeled competing ligand
(e.g., Levetiracetam for SV2A)

 Scintillation Cocktail

o 96-well plates

o Filter mats

e Cell harvester

e Liquid scintillation counter
Procedure:

 Membrane Preparation: Prepare membranes from HEK293 cells expressing the respective
recombinant human SV2 isoform.

o Assay Setup:
o In a 96-well plate, add assay buffer.
o Add varying concentrations of Padsevonil or reference compounds.
o Add a fixed concentration of [3H]PSL (e.g., in the low nanomolar range).
o Initiate the binding reaction by adding the cell membranes.

o For non-specific binding determination, add a high concentration of a suitable unlabeled
ligand.
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 Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a specified
duration to reach equilibrium.[8] Note that Padsevonil exhibits slow binding kinetics.[1]

» Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through filter
mats using a cell harvester. This separates the bound radioligand from the unbound.

o Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-
specifically bound radioligand.

 Scintillation Counting:
o Dry the filter mats.
o Place the filters in scintillation vials with scintillation cocktail.
o Quantify the radioactivity using a liquid scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the logarithm of the competitor concentration.

o Determine the IC50 value (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand).

o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Radioligand Binding Assay for the GABAA Receptor
Benzodiazepine Site

Materials:

» Radioligand: [3H]Flumazenil
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o Target: Membranes from cells expressing recombinant GABAA receptors or native brain
tissue (e.g., human cortex).[6]

e Test Compound: Padsevonil
o Reference Compound: Diazepam or Zolpidem

o Assay Buffer: Suitable buffer for GABAA receptor binding assays (e.g., Tris-HCI with
appropriate ions).

» Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g.,
Diazepam).

 Scintillation Cocktail

o 96-well plates

 Filter mats

e Cell harvester

e Liquid scintillation counter

Procedure: The procedure is similar to the SV2 binding assay, with the following modifications:
e Target: Use membranes containing the GABAA receptor.

» Radioligand: Use a radioligand that binds to the benzodiazepine site, such as
[3H]Flumazenil.

o Reference Compounds: Use known benzodiazepine site ligands like diazepam or zolpidem
for comparison.

o Data Analysis: Follow the same data analysis steps as described for the SV2 binding assay
to determine the IC50 and Ki values for Padsevonil at the benzodiazepine site.

Visualizations
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Caption: Workflow for the In Vitro Radioligand Binding Assay.
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Caption: Dual Mechanism of Action of Padsevonil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

